molecular formula C7H5F3O B13125769 2,3,5-Trifluoroanisole CAS No. 4920-36-9

2,3,5-Trifluoroanisole

Cat. No.: B13125769
CAS No.: 4920-36-9
M. Wt: 162.11 g/mol
InChI Key: ICFSCKMBLCOXJU-UHFFFAOYSA-N
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Description

2,3,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoroanisole typically involves the reaction of anisole with fluorinating agents. One common method is the reaction of anisole with hydrogen trifluoride under controlled conditions to introduce the trifluoromethyl group . Another method involves the reaction of halogenated anisoles with an alkali metal fluoride in the presence of a phase-transfer catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce aldehydes or acids.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoroanisole and its derivatives often involves interactions with specific molecular targets. For example, in herbicidal applications, these compounds may inhibit key enzymes in plant metabolic pathways, leading to the disruption of essential biological processes

Comparison with Similar Compounds

  • 2,3,4-Trifluoroanisole
  • 2,3,6-Trifluoroanisole
  • 2,4,5-Trifluoroanisole

Comparison: 2,3,5-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other trifluoroanisole derivatives, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in substitution and oxidation reactions .

Properties

CAS No.

4920-36-9

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

IUPAC Name

1,2,5-trifluoro-3-methoxybenzene

InChI

InChI=1S/C7H5F3O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

InChI Key

ICFSCKMBLCOXJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)F

Origin of Product

United States

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